
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be synthesized through a [2+2] photocycloaddition reaction of β-trans-cinnamic acid . This reaction involves the irradiation of β-trans-cinnamic acid with ultraviolet light, leading to the formation of the cyclobutane ring. The reaction conditions typically include the use of a suitable solvent such as benzene or ether and a photoreactor to provide the necessary UV light.
Industrial Production Methods: While specific industrial production methods for 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials with unique properties, such as recyclable thermosets.
Mécanisme D'action
The mechanism of action of 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4): Similar in structure but differs in the position of carboxylic acid groups.
1,2-Benzenedicarboxylic acid (Phthalic acid): Contains a benzene ring instead of a cyclobutane ring.
cis-1,4-Butenedicarboxylic acid (Maleic acid): Contains a butene backbone instead of a cyclobutane ring.
Uniqueness: 1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and organic synthesis.
Propriétés
Numéro CAS |
528-34-7 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
Clé InChI |
QVNDSQQNODQYJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


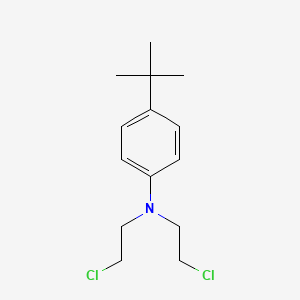

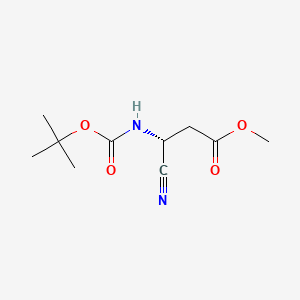
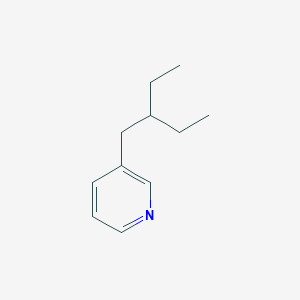
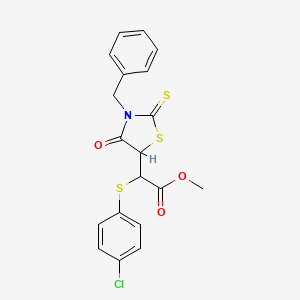

![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
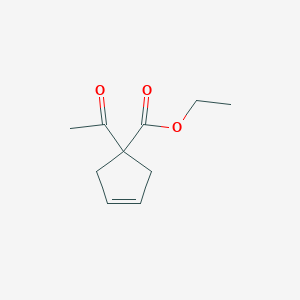
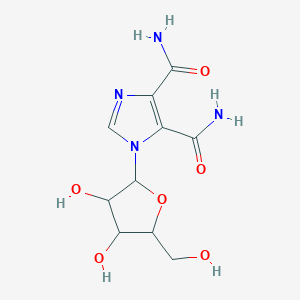
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
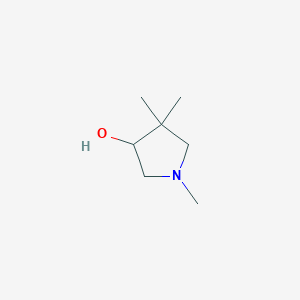
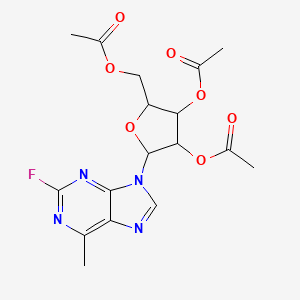
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
